2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole
Description
Properties
IUPAC Name |
2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPSKOTXHLGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or piperidine rings .
Scientific Research Applications
2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs are 4-substituted-2-methylthiazoles. A notable example is 2-Methyl-4-(1-methylethyl)thiazole (CAS 32272-52-9, C₇H₁₁NS, MW 141.234), which replaces the piperidine-derived substituent with a simpler isopropyl group. Key comparisons include:
However, the increased molecular weight and steric bulk may reduce membrane permeability.
Spectroscopic and Crystallographic Data
- NMR : The target compound’s piperidine protons would resonate at δ 2.5–3.5 ppm (CH₂ groups) and δ 4.0–5.0 ppm (methylene adjacent to thiazole), distinct from the isopropyl group’s δ 1.2–1.4 ppm (CH₃) and δ 2.5–2.7 ppm (CH).
- Mass Spectrometry : The molecular ion peak at m/z 223 (target) vs. 141 (analog) would confirm structural differences.
Biological Activity
2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound has the following chemical structure:
This structure features a thiazole ring, which is pivotal for its biological activity. The presence of the piperidine moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 3.125 µg/mL |
| Compound B | E. coli | 6.25 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
Thiazoles have been investigated for their anticancer properties, particularly in inhibiting tumor cell proliferation. Studies on related thiazole compounds demonstrate their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of thiazole derivatives on melanoma and prostate cancer cells. The results showed that modifications in the thiazole structure significantly enhanced activity from micromolar to low nanomolar concentrations.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | Melanoma | 0.5 |
| Compound D | Prostate Cancer | 0.8 |
| This compound | TBD | TBD |
Acetylcholinesterase Inhibition
Thiazoles are also being explored as acetylcholinesterase inhibitors, which are essential for treating Alzheimer's disease. Compounds incorporating thiazole rings have demonstrated promising inhibitory effects on acetylcholinesterase activity.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that certain substitutions on the thiazole ring can enhance biological activity. For example:
- Electron-withdrawing groups increase potency against bacterial strains.
- Aliphatic side chains improve interaction with target proteins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazole precursors with piperidine derivatives. For example, analogous thiazole-piperidine hybrids are synthesized via nucleophilic substitution or coupling reactions using catalysts like Cu(I) in polar solvents (e.g., DMF) under reflux . Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants to maximize yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Analytical techniques include:
- Elemental Analysis : To verify C, H, N, S content against theoretical values .
- Spectroscopy :
- IR : Confirms functional groups (e.g., C-S stretch at ~650 cm⁻¹ for thiazole) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methylene protons adjacent to piperidine at δ ~3.5 ppm) and carbon backbone .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the methyl group's internal rotation barrier influence the compound's conformational dynamics?
- Methodological Answer : Microwave spectroscopy and quantum chemistry calculations reveal that the methyl group’s internal rotation barrier (~107 cm⁻¹ in similar thiazoles) impacts conformational stability. The barrier is influenced by π-electron conjugation from the thiazole ring and steric interactions with the 3-methylenepiperidinyl group. Low barriers allow dynamic interconversion between conformers, which can be analyzed using torsional potential energy surfaces and hyperfine splitting patterns in rotational spectra .
Q. What crystallographic software and methodologies are recommended for determining its crystal structure?
- Methodological Answer :
- Software : Use SHELX (SHELXL for refinement, SHELXS for structure solution) due to its robustness in handling small-molecule data, including twinning and high-resolution datasets . WinGX provides a GUI for data processing and visualization, while ORTEP generates anisotropic displacement ellipsoid diagrams .
- Methodology :
Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve structures via direct methods (SHELXS) and refine using full-matrix least-squares (SHELXL).
Validate geometry using PLATON for Hirshfeld surfaces and intermolecular interactions .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?
- Methodological Answer :
- Core Modifications : Replace the 3-methylenepiperidinyl group with other amines (e.g., morpholine) to assess solubility and target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the thiazole ring to enhance electrophilic reactivity, as seen in analogous triazole-thiazole hybrids .
- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) and molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., steric bulk, H-bond donors) with activity .
Q. What spectroscopic techniques are most effective for resolving contradictions in reported data on this compound’s stability?
- Methodological Answer : Contradictions in stability (e.g., pH-dependent degradation) can be addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
